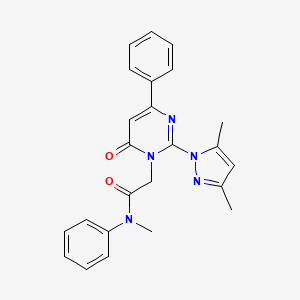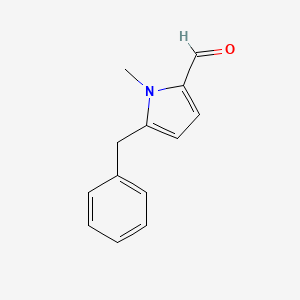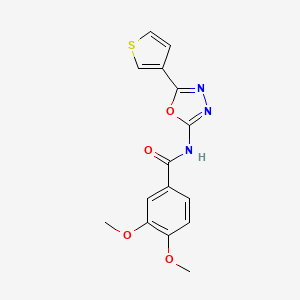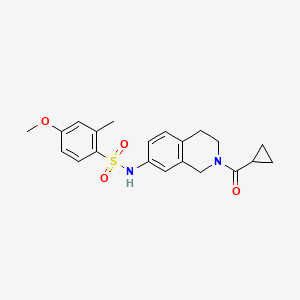
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamide derivatives. This compound has drawn interest due to its potential applications in various scientific fields including chemistry, biology, and medicine. Its unique molecular structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a compound of high research value.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This step may utilize a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene.
Sulfonamide formation: : The tetrahydroquinoline core is then reacted with sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Ethoxy and methyl substitutions: : Ethoxylation and methylation of the benzene ring are achieved through electrophilic aromatic substitution reactions using respective reagents like ethyl bromide and methyl iodide.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized to enhance yield and efficiency:
Catalysis: : Employing catalysts to speed up reaction rates and reduce energy consumption.
Continuous flow reactions: : Utilizing continuous flow technology to allow for more consistent and controlled reactions compared to batch processes.
Solvent selection: : Choosing green solvents to minimize environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions where certain functional groups are transformed, often leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions could target the sulfonyl group, converting it back to a sulfone or sulfide.
Substitution: : Various substitution reactions can occur, particularly on the aromatic rings, facilitated by halogenation or nucleophilic attack.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, toluene, ethanol.
Major Products Formed:
From oxidation: 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonyl oxide.
From reduction: Ethyl 5-methyl-N-(1-(propylthio)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.
科学的研究の応用
This compound finds extensive use across various scientific research domains:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand, useful in biochemical studies.
Medicine: : Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
作用機序
The compound's mechanism of action typically involves:
Molecular targets: : It may interact with specific proteins or enzymes, inhibiting or modifying their activity.
Pathways: : Could affect signaling pathways by binding to receptors or altering the function of key enzymes.
類似化合物との比較
2-Ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is compared with similar compounds like:
Sulfonamide derivatives: : Displaying different substitutions on the benzene ring which can impact activity and selectivity.
Tetrahydroquinoline analogs: : Varying in the nature of sulfonyl substituents and other modifications impacting their biological and chemical properties.
Ethoxylated aromatics: : Compounds with different substituents showcasing various reactivities and applications.
Hope this helps!
特性
IUPAC Name |
2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(9-10-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOJARNREGRZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2458616.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2458624.png)
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)

![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)

![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)

